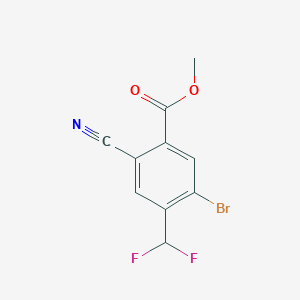

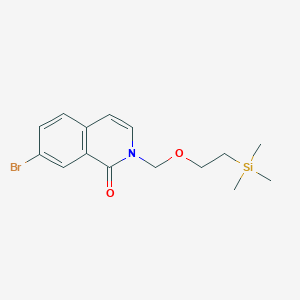

![molecular formula C7H3Br3N2S B1446372 4-ブロモ-7-(ジブロモメチル)ベンゾ[c][1,2,5]チアジアゾール CAS No. 1239277-96-3](/img/structure/B1446372.png)

4-ブロモ-7-(ジブロモメチル)ベンゾ[c][1,2,5]チアジアゾール

概要

説明

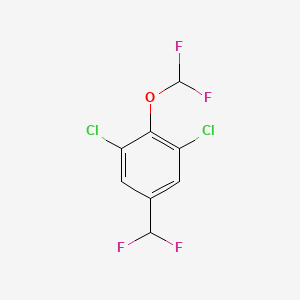

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is a chemical compound with the CAS Number: 1239277-96-3 . It has a molecular weight of 387.9 .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched . A library of 26 D–A compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties have been systematically modified .Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .Chemical Reactions Analysis

Electron donor–acceptor (D–A) systems based on the BTZ motif have been used in photovoltaics or as fluorescent sensors . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has a molecular weight of 387.9 .科学的研究の応用

有機エレクトロニクス

BDBT: 発光性および導電性ポリマーの合成のためのモノマーとして役立ちます . これらのポリマーは、フレキシブルディスプレイ、太陽電池、有機発光ダイオード(OLED)など、有機エレクトロニクス開発において不可欠です。BDBT中の臭素原子は、芳香族求核置換反応における反応性を高め、これは様々な電子部品の製造に役立ちます。

有機光電

BDBTの電子求引性により、有機光電デバイスの有望な構成要素となっています . 太陽電池材料への組み込みにより、電子非局在化と電荷移動プロセスを促進する能力により、電力変換効率が向上します。

色素増感型太陽電池

BDBT誘導体は、色素増感型太陽電池(DSSC)用の新規有機増感剤を作成するために使用されてきました . これらの増感剤は、太陽光を吸収して電気エネルギーに変換しますが、BDBTの電子欠損特性により、狭いHOMO-LUMOギャップと光電性能の向上がもたらされます。

蛍光センサー

BDBTのベンゾ[c][1,2,5]チアジアゾールコアは、蛍光特性で知られており、蛍光センサーの使用に適しています . これらのセンサーは、特定の分子と相互作用すると光を放出することにより、さまざまな環境および生物学的分析物を検出できます。

有機光触媒

BDBT系化合物は、可視光有機光触媒として潜在的な用途があります . これらの触媒は、可視光にさらされると化学反応を開始および加速させることができ、これは従来のエネルギー集約的なプロセスに代わるより環境に優しい方法です。

OLEDおよび有機太陽電池コンポーネントの合成

BDBTの反応性、特にクロスカップリング反応における反応性は、OLEDおよび有機太陽電池で使用されるコンポーネントの合成に不可欠です . BDBTのモノアリール化誘導体の選択的な形成により、これらのコンポーネントの電子特性を微調整することができ、デバイス性能の最適化に不可欠です。

Safety and Hazards

The safety information for 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid heat, flames, and sparks . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .

作用機序

Target of Action

Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole derivatives, have been extensively researched for use in photovoltaics and as fluorescent sensors .

Mode of Action

It’s worth noting that benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, is known to be a strongly electron-accepting moiety .

Biochemical Pathways

Btz-containing compounds have been researched for photocatalytic applications, suggesting they may interact with light-induced biochemical pathways .

Result of Action

Btz-containing compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

It’s worth noting that the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .

生化学分析

Biochemical Properties

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron donor-acceptor systems, which are essential in various biochemical pathways . The nature of these interactions often involves the formation of complexes that can influence the activity of the enzymes or proteins involved.

Cellular Effects

The effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a fluorophore, which means it can be used to visualize certain cellular components under specific conditions . This property is particularly useful in bioimaging and studying cellular processes in real-time.

Molecular Mechanism

At the molecular level, 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with certain proteins, altering their conformation and, consequently, their activity . These interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can become toxic, leading to adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole within cells and tissues are critical for its function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is vital for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical and cellular processes.

特性

IUPAC Name |

4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKOKXCCSNUII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)